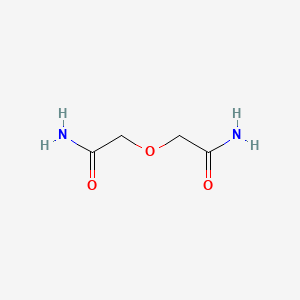

2-(2-Amino-2-oxoethoxy)acetamide

Overview

Description

Synthesis Analysis

This compound can be synthesized through a sequential modification of flavonoids’ hydroxyl groups into acetamide moieties. The process yields 2-(2-Amino-2-oxoethoxy)acetamide with 80–82% yields. Flavonoids, while possessing numerous biological properties, are often limited by aqueous insolubility, enzymatic degradation, instability, and low bioavailability. The introduction of acetamide groups enhances bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties .

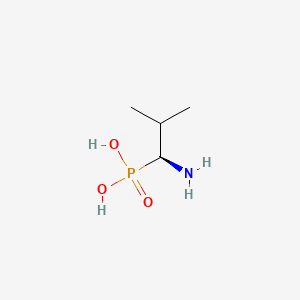

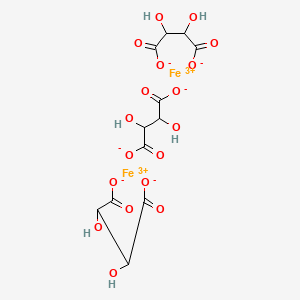

Molecular Structure Analysis

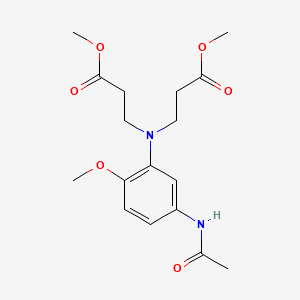

The molecular structure of 2-(2-Amino-2-oxoethoxy)acetamide consists of an acetamide group attached to a flavonoid scaffold. The acetamide moiety contributes to improved solubility and bioavailability, making it a promising modification .

Chemical Reactions Analysis

2-(2-Amino-2-oxoethoxy)acetamide may participate in various chemical reactions, including hydrolysis, amidation, and esterification. These reactions influence its stability, bioavailability, and pharmacological properties .

Physical And Chemical Properties Analysis

Scientific Research Applications

Environmental Water Sample Analysis

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), a derivative of 2-(2-Amino-2-oxoethoxy)acetamide, has been utilized as a molecular probe for the measurement of trace carbonyl compounds (like aldehydes and ketones) in water samples. This method exhibits high sensitivity, allowing for the detection of formaldehyde and other carbonyls in concentrations as low as 10 nM and 5 nM, respectively. It's particularly effective for measuring the carbonyl content in environmental samples such as snow, ice, and cloud water (Houdier, Perrier, Defrancq, & Legrand, 2000).

Glycopeptide Synthesis

The compound plays a role in the synthesis of glycopeptides, particularly those containing 2-acetamido-2-deoxy-β-d-glucopyranose. This synthesis is crucial in the formation of glycosidic linkages to the side chain hydroxyls of amino acids like serine and threonine, commonly found in nuclear and cytoplasmic proteins. Challenges in glycopeptide synthesis due to the 2-amino substituent in glycosyl donors are addressed by using derivatives like 2-(2-Amino-2-oxoethoxy)acetamide (Jensen, Hansen, Venugopal, & Bárány, 1996).

Astrochemistry

In astrochemistry, the hydrogen abstraction reaction from acetamide (CH3CONH2) produces the 2-amino-2-oxoethyl radical, closely related to 2-(2-Amino-2-oxoethoxy)acetamide. This reaction, observed in solid para-hydrogen at 3.3 K, is crucial for understanding the formation of complex organic molecules (COMs) under prebiotic or abiotic conditions in interstellar media (Haupa, Ong, & Lee, 2020).

Glycolipid Analysis

The compound is instrumental in the gas chromatography-mass spectrometric analysis of glycolipids, particularly in determining aminosugar linkages in complex biological molecules. This analytical technique has been applied successfully to blood group antigens and other biologically significant glycolipids (Stellner, Saito, & Hakomori, 1973).

Polymer Science

In polymer science, a derivative of 2-(2-Amino-2-oxoethoxy)acetamide has been used to synthesize nano-photoinitiators for the preparation of polymer hybrid networks. This innovation enhances thermal stability and robustness in poly(methyl methacrylate) matrices, demonstrating the compound's versatility in materials science (Batibay, Gunkara, Ocal, & Arsu, 2020).

Cancer Research

In cancer research, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a structurally related compound, has been synthesized and analyzed for its potential as an anticancer drug. Its structure and molecular docking analysis target specific receptors, underscoring the compound's significance in medicinal chemistry (Sharma et al., 2018).

properties

IUPAC Name |

2-(2-amino-2-oxoethoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-3(7)1-9-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDWHJQEGZZDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399852 | |

| Record name | Acetamide, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-2-oxoethoxy)acetamide | |

CAS RN |

22064-41-1 | |

| Record name | 2,2′-Oxybis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22064-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)

![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)